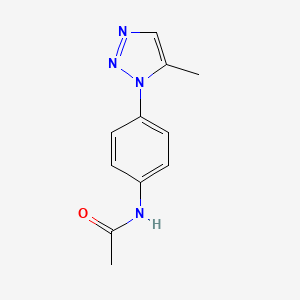

N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide

Description

Properties

CAS No. |

89779-15-7 |

|---|---|

Molecular Formula |

C11H12N4O |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C11H12N4O/c1-8-7-12-14-15(8)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16) |

InChI Key |

YKECTZBDXDJOEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phenylacetamide Precursor

The phenylacetamide moiety is typically prepared by acylation of the corresponding aniline derivative:

- Reagents: 4-aminophenyl derivative, acetic anhydride or acetyl chloride.

- Conditions: Mild base or acid catalysis, often in an organic solvent such as dichloromethane or acetonitrile.

- Outcome: Formation of N-(4-aminophenyl)acetamide or its substituted analogues.

This intermediate serves as the platform for further functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The critical step is the CuAAC reaction, which forms the 1,2,3-triazole ring:

- Catalyst: Copper(I) salts such as CuSO4 with sodium ascorbate as a reducing agent to generate Cu(I) in situ.

- Solvents: Mixtures of tert-butanol/water, THF/water, or DMF/water are commonly used.

- Temperature: Room temperature to moderate heating (25–50 °C).

- Time: Typically 3–10 hours depending on substrate and conditions.

This reaction yields the 1,4-disubstituted 1,2,3-triazole with high regioselectivity and good to excellent yields (28–87% reported in literature).

Representative Experimental Data and Yields

Mechanistic and Analytical Insights

- The CuAAC reaction proceeds via the formation of a copper-acetylide intermediate, which reacts with the azide to form a metallacycle intermediate, followed by ring contraction to yield the 1,2,3-triazole.

- The methyl substitution at the 5-position of the triazole ring is introduced by using a methyl-substituted alkyne or azide precursor.

- Characterization of the final product is confirmed by:

- 1H NMR and 13C NMR: Diagnostic chemical shifts for triazole protons and methyl groups.

- IR Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹) and triazole ring vibrations.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Melting Point: Consistent with literature values for purity assessment.

Summary of Key Research Findings

- The use of Fe/Cu-based hybrid nanocatalysts has been reported to accelerate the synthesis of triazole derivatives with high efficiency and selectivity.

- Ionic liquids such as triethylammonium acetate ([Et3NH][OAc]) under ultrasound irradiation provide green and efficient media for CuAAC reactions, improving yields and reducing reaction times.

- The reaction tolerates a variety of substituents on the phenyl ring and triazole moiety, allowing for structural diversity in the final acetamide products.

- Optimization of solvent systems and copper sources is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Conversion to N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)amine.

Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has been evaluated for its effectiveness against various bacterial strains. In a study, derivatives of triazole compounds showed promising results against multi-drug resistant pathogens, suggesting potential use in developing new antibiotics .

Case Study: Synthesis and Testing

A series of derivatives based on this compound were synthesized and tested for their antibacterial activity. The results demonstrated that certain modifications to the structure enhanced the compound's efficacy against Gram-positive bacteria, particularly Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Derivative A (modified structure) | Escherichia coli | 16 µg/mL |

| Derivative B (modified structure) | Pseudomonas aeruginosa | 64 µg/mL |

Agricultural Applications

2.1 Plant Growth Regulation

Triazole compounds are well-known for their role as plant growth regulators. This compound has been investigated for its ability to enhance plant growth and resistance to environmental stressors.

Case Study: Impact on Crop Yield

In field trials conducted with wheat and maize, application of this compound resulted in a significant increase in crop yield compared to untreated controls. The treated plants exhibited improved drought resistance and better nutrient uptake .

Table 2: Effects of Triazole Application on Crop Yield

| Crop Type | Treatment | Yield Increase (%) |

|---|---|---|

| Wheat | N-(4-(5-Methyl...acetamide | 25% |

| Maize | N-(4-(5-Methyl...acetamide | 30% |

Materials Science Applications

3.1 Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound serves as a useful building block in the synthesis of novel polymers.

Case Study: Development of High-performance Polymers

Researchers have synthesized polymers using this compound as a monomer. These polymers demonstrated superior thermal stability and mechanical properties compared to traditional polymer systems .

Mechanism of Action

The mechanism of action of N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The triazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans

Uniqueness

N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-1,2,3-triazole with 4-acetamidobenzaldehyde. The reaction conditions often include heating in an appropriate solvent such as ethanol or dimethylformamide, which facilitates the formation of the desired product through nucleophilic substitution or condensation reactions.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,2,3-triazole compounds were evaluated for their antibacterial and antifungal activities. The results demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Potential

The anticancer activity of triazole-containing compounds has been a focal point in recent research. In vitro studies have shown that several triazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with a similar structure have exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) . This suggests that this compound may also have promising anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : Triazole derivatives are known to act as inhibitors of various enzymes involved in disease pathways. For example, they may inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and cancer progression .

Antioxidant Activity : Some studies have reported that triazole compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity contributes to their neuroprotective effects and may enhance their therapeutic potential in neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activities of triazole derivatives:

- Antimicrobial Evaluation : A study evaluated a series of 5-methyltriazole derivatives against various bacterial strains. The results indicated that these compounds inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL .

- Anticancer Studies : Another investigation focused on the anticancer properties of triazole hybrids against human cancer cell lines. The study found that certain derivatives exhibited potent cytotoxicity with IC50 values ranging from 0.23 µM to 31.8 µM .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Basic

- IR spectroscopy : Confirm triazole formation (C–N stretch at 1303 cm⁻¹) and acetamide carbonyl (1671–1682 cm⁻¹) .

- NMR : ¹H NMR identifies regiochemistry (e.g., δ 5.38–5.48 ppm for –CH₂– linker protons) . ¹³C NMR confirms acetamide C=O at δ 165–170 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ for C₁₆H₁₅N₅O: 294.1359) .

- X-ray crystallography (SHELXL): Resolve ambiguities in stereochemistry .

How can contradictions in crystallographic data be resolved during structural refinement?

Q. Advanced

- Use SHELXL for high-resolution refinement: Apply restraints for disordered atoms and validate with R-factor convergence (<5%) .

- Address twinning: For non-merohedral twinning, use HKLF5 format in SHELX to deconvolute overlapping reflections .

- Cross-validate with DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) .

What strategies optimize reaction yields in large-scale syntheses?

Q. Advanced

- Solvent optimization : Replace t-BuOH with PEG-400 for greener, scalable reactions (yields ~85%) .

- Catalyst recycling : Immobilize Cu(I) on silica gel to reduce metal contamination and costs .

- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes with 90% yield .

How can computational modeling predict the pharmacological potential of this compound?

Q. Advanced

- Molecular docking (AutoDock Vina): Screen against viral proteases (e.g., HCV NS5B) using PDB 3FQL. Triazole-acetamide derivatives show binding energies ≤−8.5 kcal/mol, suggesting inhibition potential .

- QSAR studies : Correlate substituent effects (e.g., 4-bromo vs. 4-methoxy) with antiviral activity. Nitro groups enhance potency (IC₅₀: 2.1 µM for HCV) .

How should researchers resolve discrepancies between experimental and calculated spectral data?

Q. Advanced

- Dynamic NMR : Detect conformational exchange in DMSO-d₆ at variable temperatures (e.g., coalescence at 80°C for rotating acetamide groups) .

- Isotopic labeling : Use ¹⁵N-labeled azides to assign triazole nitrogen signals in ¹H-¹⁵N HMBC .

- Synchrotron XRD : Resolve ambiguous NOE signals by comparing experimental and simulated Overhauser effects .

What are the emerging biological applications of this compound?

Q. Basic

- Antiviral activity : Derivatives with 4-nitrophenyl substituents inhibit HCV replication (EC₅₀: 1.8 µM) .

- Enzyme inhibition : Triazole-acetamides target bacterial enoyl-ACP reductase (FabI) with Ki ≤ 50 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.